(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone
Description
Properties
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-[3-(dimethylamino)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O/c1-19(2)13-5-3-4-12(10-13)14(21)20-8-6-15(7-9-20)11-16(15,17)18/h3-5,10H,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKXCRGGADLQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC3(CC2)CC3(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core, introduction of the difluoro group, and attachment of the dimethylamino phenyl moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and dimethylamino groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The spirocyclic structure contributes to the compound’s stability and specificity in its interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features:
Substituent Effects on Bioactivity
- Electron-Donating Groups (e.g., 3-(Dimethylamino)phenyl): Increase solubility and basicity, facilitating interactions with charged residues in biological targets .
- Halogenated Groups (e.g., Bromophenyl) : Enhance binding via halogen bonding and hydrophobic interactions; bromine’s size may improve steric complementarity .
- Heterocycles (e.g., Thiophene, Benzo[d][1,3]dioxole) : Influence metabolic stability and electron distribution; thiophene derivatives show promise in receptor modulation .
Spirocyclic Core Modifications
- Ring Size : Larger spiro systems (e.g., 1,5-dioxa-9-azaspiro[5.5]undecane) increase conformational flexibility but reduce rigidity compared to the smaller azaspiro[2.5]octane .
- Fluorination: The 1,1-difluoro motif in the target compound enhances electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogs .
Biological Activity
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone is a compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a spirocyclic structure, which is crucial for its biological activity. The synthesis typically involves several steps:
- Formation of the Spirocyclic Core : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of Functional Groups : The addition of the dimethylaminophenyl moiety is performed under conditions that favor the formation of the methanone linkage.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Its spirocyclic structure allows for high specificity in binding, which can modulate biological functions effectively.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity across various assays:
- Antagonistic Activity : It has been shown to inhibit certain receptor activities, suggesting potential applications in treating conditions related to receptor overactivity.
- Cellular Pathway Modulation : The compound influences several cellular pathways, which may lead to therapeutic benefits in diseases such as cancer and neurodegenerative disorders.
Case Studies
- Cancer Research : A study demonstrated that this compound inhibited cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent.
- Neuropharmacology : Investigations into its effects on neurotransmitter systems revealed that it could modulate synaptic transmission, suggesting applications in treating neurological disorders.
Data Table: Biological Activity Summary
Therapeutic Applications
The unique properties of this compound position it as a promising candidate for drug development:
- Oncology : Its ability to inhibit cancer cell growth makes it a potential lead compound for anticancer therapies.
- Neurology : Modulating neurotransmitter systems suggests it could be beneficial in treating conditions like depression or anxiety.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound’s reactivity is governed by its unique spirocyclic azetidine core (1,1-difluoro-6-azaspiro[2.5]octane) and the electron-rich 3-(dimethylamino)phenyl group. The spirocyclic system introduces steric constraints and conformational rigidity, which may limit rotational freedom and stabilize transition states during reactions. The difluoro substituents enhance electrophilicity at the spiro carbon, while the dimethylamino group acts as a meta-directing, electron-donating moiety, influencing regioselectivity in substitution reactions. To validate these effects, employ density functional theory (DFT) calculations to map electron density distributions and compare reactivity with non-fluorinated analogs .
Q. What synthetic methodologies are recommended for constructing the 1,1-difluoro-6-azaspiro[2.5]octane core?
A plausible route involves:
- Step 1: Cyclopropanation of a fluorinated pyrrolidine precursor via [2+1] cycloaddition using difluorocarbene reagents (e.g., CHF₂Cl/KF).
- Step 2: Spiroannulation via intramolecular nucleophilic attack, leveraging the rigidity of the cyclopropane ring to enforce ring closure.
- Step 3: Functionalization of the azaspiro core with the 3-(dimethylamino)phenyl group via Friedel-Crafts acylation, using Lewis acids like AlCl₃ to activate the methanone carbonyl. Validate intermediates using ¹⁹F NMR to monitor fluorination efficiency and X-ray crystallography to confirm spirocyclic geometry .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s potential interactions with neurological targets (e.g., serotonin receptors)?
- Experimental Design:
Target Selection: Prioritize receptors with known affinity for spirocyclic amines (e.g., 5-HT₁A) using homology modeling based on structural analogs .
Binding Assays: Perform competitive radioligand displacement assays with [³H]-8-OH-DPAT, using HEK-293 cells expressing human 5-HT₁A receptors.
Functional Activity: Measure cAMP inhibition via BRET biosensors to assess agonism/antagonism.
Data Validation: Cross-reference with molecular dynamics simulations to correlate binding poses with activity.
- Contradiction Analysis: If experimental IC₅₀ values conflict with computational predictions (e.g., AutoDock Vina scores), re-evaluate protonation states of the dimethylamino group under assay conditions (pH 7.4 vs. in silico neutral pH) .
Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s stability in aqueous media?
- Methodological Approach:
Hydrolytic Stability Testing: Incubate the compound in PBS (pH 7.4) at 37°C, sampling at intervals (0, 24, 48 hrs). Analyze degradation products via LC-HRMS and compare with in silico predictions from tools like PISTACHIO or REAXYS .
Mechanistic Insight: If discrepancies arise (e.g., unexpected cleavage of the azaspiro ring), conduct kinetic isotope effect (KIE) studies to distinguish between acid-catalyzed vs. nucleophilic hydrolysis pathways.
Mitigation Strategies: Introduce steric hindrance near the spiro carbon via methyl substituents or replace labile bonds with bioisosteres (e.g., oxetane for cyclopropane) .
Q. How can researchers optimize the compound’s pharmacokinetic profile while retaining bioactivity?
- Stepwise Strategy:
LogP Adjustment: Introduce polar substituents (e.g., hydroxyl groups) on the phenyl ring to reduce logP from predicted values (ChemAxon). Balance hydrophilicity with permeability using parallel artificial membrane permeability assays (PAMPA).
Metabolic Stability: Test hepatic microsomal clearance (human/rat) and identify soft spots via CYP450 inhibition assays. Block vulnerable sites (e.g., N-demethylation of the dimethylamino group) with deuterium or fluorine substitutions .
In Vivo Validation: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodents to correlate plasma exposure with target engagement (e.g., receptor occupancy via PET imaging) .
Theoretical and Methodological Considerations
Q. What conceptual frameworks guide the interpretation of this compound’s structure-activity relationships (SAR)?
- Framework 1: Hammett Analysis to quantify electronic effects of substituents on the phenyl ring. Calculate σ values for the dimethylamino group and correlate with bioactivity trends.
- Framework 2: Conformational Restriction Theory , which posits that spirocyclic systems reduce entropy penalties during target binding, enhancing affinity. Validate via SAR studies comparing rigid vs. flexible analogs .
Q. How should researchers address reproducibility challenges in synthesizing this compound?
- Best Practices:
- Quality Control: Standardize reaction conditions (e.g., strict anhydrous protocols for Friedel-Crafts acylation) and characterize all batches with ¹H/¹³C/¹⁹F NMR, HRMS, and HPLC purity checks.
- Crystallography: Resolve polymorphic discrepancies by screening crystallization solvents (e.g., EtOAc vs. hexane) to ensure consistent crystal packing .
- Collaborative Validation: Share synthetic protocols with independent labs via platforms like Zenodo to confirm reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
